![molecular formula C11H15ClN2O B13462867 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride](/img/structure/B13462867.png)
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is a chemical compound with the molecular formula C11H14N2O·HCl. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This compound is known for its significant role in various scientific research fields, including chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with indole, which undergoes a series of chemical reactions to introduce the desired functional groups.
Methylation: The indole is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Ethylation: The methylated indole is then reacted with ethylene oxide to introduce the ethyl group.
Amination: The resulting compound undergoes amination with methylamine to form the final product.
Hydrochloride Formation: The free base is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, including temperature control, solvent selection, and purification techniques such as recrystallization.
化学反応の分析
Types of Reactions
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted indole derivatives.
科学的研究の応用
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its role in neurotransmission and as a potential ligand for various receptors.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and as an antidepressant.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound primarily targets serotonin receptors in the brain, influencing neurotransmission and mood regulation.
Pathways Involved: It modulates the serotonin signaling pathway, leading to changes in neuronal activity and neurotransmitter release.
類似化合物との比較
Similar Compounds
N-Methyltryptamine: A structurally similar compound with similar biological activity.
Serotonin: A naturally occurring neurotransmitter with a similar indole structure.
Melatonin: A hormone with an indole structure, involved in regulating sleep-wake cycles.
Uniqueness
3-[2-(methylamino)ethyl]-1H-indol-4-ol hydrochloride is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors makes it a valuable compound for research in neuropharmacology and medicinal chemistry.
特性
分子式 |
C11H15ClN2O |
|---|---|
分子量 |
226.70 g/mol |
IUPAC名 |
3-[2-(methylamino)ethyl]-1H-indol-4-ol;hydrochloride |
InChI |
InChI=1S/C11H14N2O.ClH/c1-12-6-5-8-7-13-9-3-2-4-10(14)11(8)9;/h2-4,7,12-14H,5-6H2,1H3;1H |
InChIキー |
ORFQZTMDRGVSEA-UHFFFAOYSA-N |
正規SMILES |
CNCCC1=CNC2=C1C(=CC=C2)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


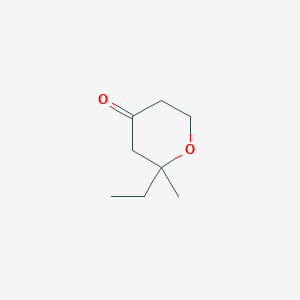
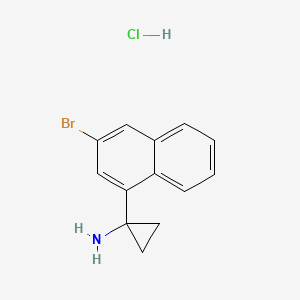
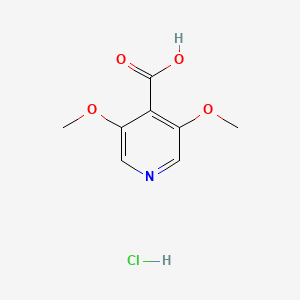
![rac-{[(1R,2R)-2-methylcyclopropyl]methyl}(propan-2-yl)amine hydrochloride, trans](/img/structure/B13462810.png)
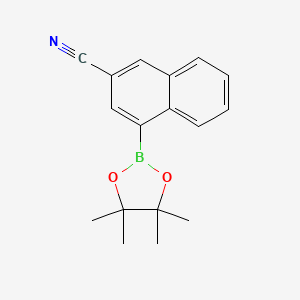
![Tert-butyl 1-(hydroxymethyl)-5-[3-(trifluoromethyl)phenyl]-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13462817.png)
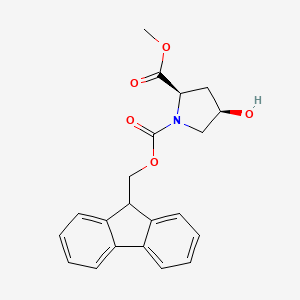
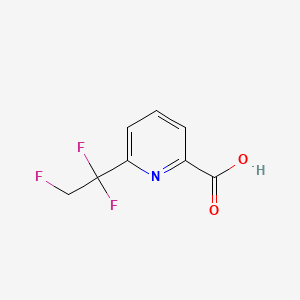
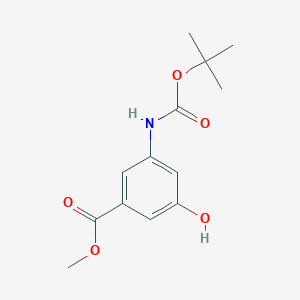
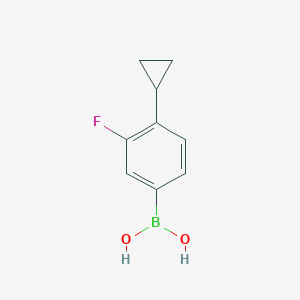

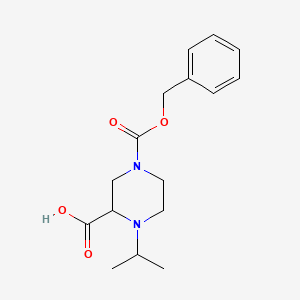
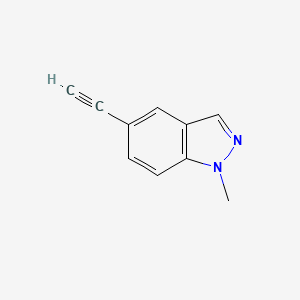
![tert-butyl N-{3-cyclohexylbicyclo[1.1.1]pentan-1-yl}carbamate](/img/structure/B13462882.png)
